

comparing the off-target kinase profiles of PD0166285 and AZD1775

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A Comparative Analysis of the Off-Target Kinase Profiles of **PD0166285** and AZD1775

This guide provides an objective comparison of the off-target kinase profiles of two well-known Wee1 inhibitors, **PD0166285** and AZD1775. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.

Introduction

PD0166285 and AZD1775 (also known as Adavosertib or MK-1775) are small molecule inhibitors targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Inhibition of Wee1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism is particularly effective in p53-deficient cancer cells, which rely heavily on the G2/M checkpoint for DNA repair.[3][4][5] While both compounds effectively inhibit Wee1, their kinase selectivity profiles differ significantly, which has implications for their therapeutic application and potential side effects.

PD0166285 is recognized as a potent but non-selective inhibitor, with activity against a range of other kinases.[3][6] In contrast, AZD1775 was developed as a more selective Wee1 inhibitor, although subsequent studies have revealed potent off-target activities.[7][8][9]

Off-Target Kinase Profile Comparison



The following table summarizes the known on-target and off-target kinase activities of **PD0166285** and AZD1775, presenting quantitative data where available to illustrate the potency of inhibition.

Target Kinase	PD0166285 IC50 (nM)	AZD1775 IC50/Ka (nM)	References
Primary Target			
Wee1	24	5.2 (IC ₅₀), 3.2 (K _a)	[6][10][11][12]
Off-Targets			
Myt1	72	Not widely reported	[10][12]
Chk1	3433	Not widely reported	[10]
c-Src	Potent Inhibition	Not widely reported	[6]
PDGFR-β	Broad Inhibition	Not widely reported	[3][6]
FGFR1	Broad Inhibition	Not widely reported	[3][6]
EGFR	Broad Inhibition	Not widely reported	[6]
PLK1	Not widely reported	3 (Ka)	[7][11][13]
JAK2/3	Not widely reported	Inhibition noted	[11]
ABL1	Not widely reported	Inhibition noted	[11]
YES1	Not widely reported	Inhibition noted	[11]
MAP3K4	Not widely reported	Inhibition noted	[11]

Summary of Profiles:

• **PD0166285** exhibits a broad spectrum of activity, inhibiting several tyrosine kinases in addition to Wee1 and the related kinase Myt1.[3][6] Its significant inhibition of kinases like c-Src, PDGFR-β, and FGFR1 complicates its use as a specific probe for Wee1 function and contributes to a wider range of biological effects.[6]

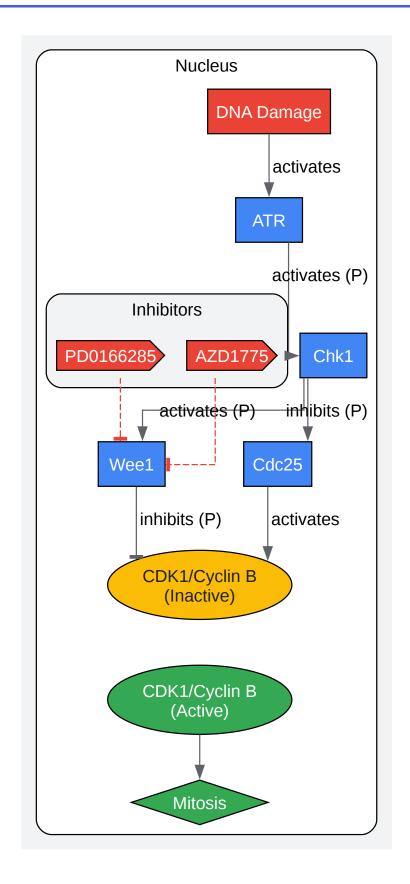


AZD1775 demonstrates high potency against Wee1.[12] However, it is now understood to be
a potent dual inhibitor of Wee1 and Polo-like kinase 1 (PLK1), with nearly equipotent activity
against both.[7][11][13] This dual activity is significant as PLK1 is also a key regulator of
mitosis, and its inhibition may contribute to the single-agent efficacy of AZD1775.[7]
Additional off-targets like JAK2/3 and ABL1 have been identified, though they are less
characterized.[11]

Signaling Pathway and Experimental Workflow

To understand the context of Wee1 inhibition and the methods used to determine kinase profiles, the following diagrams illustrate the G2/M checkpoint signaling pathway and a general workflow for kinase inhibitor profiling.

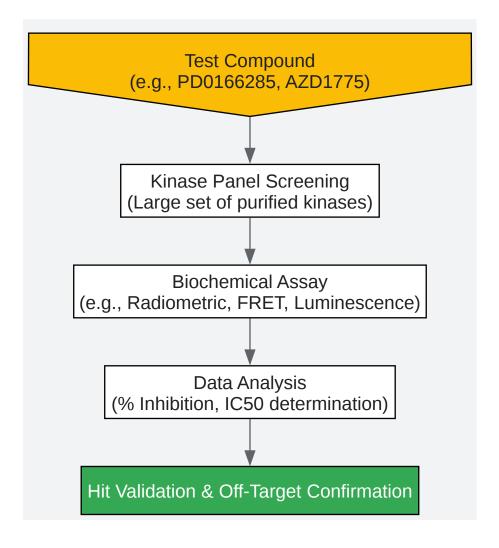




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Caption: Simplified G2/M checkpoint pathway showing Wee1's role in inhibiting CDK1.





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